(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenyl)carbonyl]carbamate
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Overview
Description
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinolizidine core, which is a bicyclic structure, and a carbamate group attached to a dichlorobenzoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE typically involves multiple steps, starting with the preparation of the quinolizidine core. This can be achieved through the hydrogenation of quinolizine derivatives under high pressure and temperature conditions. The subsequent steps involve the introduction of the carbamate group and the dichlorobenzoyl moiety through nucleophilic substitution reactions. Common reagents used in these reactions include isocyanates and dichlorobenzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the hydrogenation step. Additionally, automated systems for reagent addition and product isolation can streamline the process.
Chemical Reactions Analysis
Types of Reactions
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinolizidine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Isocyanates, dichlorobenzoyl chloride, and other nucleophiles.
Major Products
Oxidation: Quinolizidine N-oxides.
Reduction: Amines.
Substitution: Various substituted quinolizidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neuropharmacology and antimicrobial therapy.
Medicine
In medicine, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE is investigated for its therapeutic potential. Its unique structure and reactivity profile make it a promising candidate for the treatment of certain diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to neurotransmitter receptors in the brain, modulating neuronal activity and influencing behavior.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(octahydro-1H-quinolizin-1-yl)methyl]amine
- (octahydro-1H-quinolizin-1-yl)methylamine dihydrochloride
- Ethyl [(octahydro-1H-quinolizin-1-yl)methyl]amine
Uniqueness
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE stands out due to its combination of a quinolizidine core and a dichlorobenzoyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22Cl2N2O3 |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,4-dichlorobenzoyl)carbamate |
InChI |
InChI=1S/C18H22Cl2N2O3/c19-13-6-7-14(15(20)10-13)17(23)21-18(24)25-11-12-4-3-9-22-8-2-1-5-16(12)22/h6-7,10,12,16H,1-5,8-9,11H2,(H,21,23,24)/t12-,16?/m0/s1 |
InChI Key |
RQIOUBLQEXCNDT-HKALDPMFSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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